molecular formula C25H22N4O3 B2383081 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1021130-85-7

3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2383081
CAS No.: 1021130-85-7
M. Wt: 426.476
InChI Key: IICOPRDEOLONPU-UHFFFAOYSA-N
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Description

3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chromenone core with a piperazine and pyridazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the piperazine and pyridazine groups. Common reagents used in these reactions include p-tolylboronic acid, piperazine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and molecules featuring piperazine and pyridazine groups. Examples include:

  • 3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one.
  • 4-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide.

Uniqueness

What sets 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-6-8-18(9-7-17)21-10-11-23(27-26-21)28-12-14-29(15-13-28)24(30)20-16-19-4-2-3-5-22(19)32-25(20)31/h2-11,16H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICOPRDEOLONPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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